

Spectroscopic data (NMR, IR, Mass Spec) of "Tripropylene glycol monomethyl ether"

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Compound of Interest

Tripropylene glycol monomethyl ether

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Spectroscopic Profile of Tripropylene Glycol Monomethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tripropylene glycol monomethyl ether** (TPM), a widely used solvent in various industrial and research applications. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Tripropylene glycol monomethyl ether is commercially available as a mixture of isomers, with the primary component being 1-(2-(2-methoxy-1-methylethoxy)-1-methylethoxy)-2-propanol. The presence of multiple isomers leads to more complex spectra than would be expected for a single, pure compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Tripropylene glycol monomethyl ether**. It is important to note that due to the isomeric nature of the commercial product, the presented NMR data represents expected chemical shift ranges, and the IR and MS data are based on typical spectra.



Table 1: ¹H NMR Spectroscopic Data (Representative)

Chemical Shift (δ) ppm	- Multiplicity	Assignment (Proton Type)
~1.1-1.2	Doublet	-CH₃ (from propylene glycol units)
~3.2-3.7	Multiplet	-OCH₃, -OCH₂-, -OCH-
~3.8-4.0	Multiplet	-CH(OH)-
Variable	Singlet (broad)	-ОН

Note: The spectrum is complex due to the presence of multiple isomers. The signals for the methoxy, methylene, and methine protons of the propylene glycol units overlap significantly.

Table 2: 13C NMR Spectroscopic Data (Representative)

Chemical Shift (δ) ppm	Assignment (Carbon Type)
~17-20	-CH₃ (from propylene glycol units)
~58-60	-OCH₃
~65-80	-OCH ₂ -, -OCH-, -CH(OH)-

Note: The presence of multiple isomers results in a larger number of observed signals in the aliphatic region than would be expected for a single structure.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment (Functional Group)
3400-3500	Strong, Broad	O-H stretch (alcohol)
2850-3000	Strong	C-H stretch (alkane)
1050-1150	Strong	C-O stretch (ether and alcohol)



Table 4: Mass Spectrometry Data (Electron Ionization -

EI)

<u> </u>		
m/z	Relative Intensity	Assignment (Fragment)
45	High	[C ₂ H ₅ O] ⁺
59	High	[C₃H ₇ O] ⁺
73	Moderate	[C ₄ H ₉ O] ⁺
89	Moderate	[C ₄ H ₉ O ₂] ⁺
117	Moderate	[C ₆ H ₁₃ O ₂] ⁺
131	Low	[C7H15O2]+

Note: The fragmentation pattern is characteristic of glycol ethers, showing cleavage at the C-O bonds.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1. Sample Preparation:
- Approximately 10-20 mg of Tripropylene glycol monomethyl ether is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of an internal standard, such as tetramethylsilane (TMS) for CDCl₃, is added for chemical shift referencing (δ = 0.00 ppm).
- 2. ¹H NMR Acquisition:
- The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.



- A standard single-pulse experiment is used.
- Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- 3. ¹³C NMR Acquisition:
- The spectrum is acquired on the same spectrometer.
- A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.
- A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

- 1. Sample Preparation (Attenuated Total Reflectance ATR):
- A drop of neat Tripropylene glycol monomethyl ether is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.
- 2. Data Acquisition (FT-IR):
- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample spectrum is then recorded.
- The final spectrum is presented in terms of transmittance or absorbance over the midinfrared range (typically 4000-400 cm⁻¹).
- Data is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.



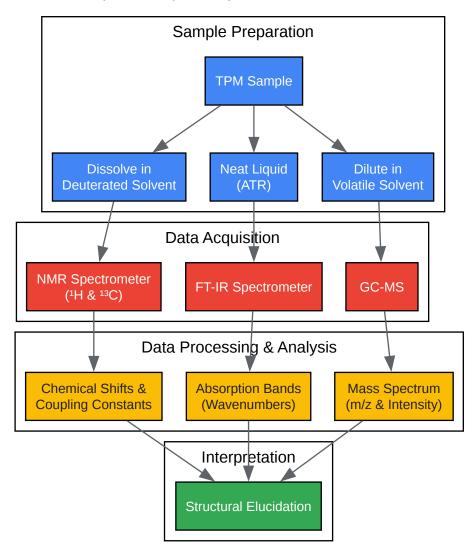
Mass Spectrometry (MS)

- 1. Sample Introduction (Gas Chromatography GC):
- A dilute solution of Tripropylene glycol monomethyl ether in a volatile solvent (e.g., dichloromethane or methanol) is prepared.
- 1 μL of the solution is injected into the GC inlet, which is typically heated to 250°C.
- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m DB-5ms column).
- The column temperature is programmed to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) to separate the components of the sample.
- 2. Ionization and Mass Analysis:
- As the sample elutes from the GC column, it enters the ion source of the mass spectrometer.
- Electron Ionization (EI) is typically used, with electrons accelerated to 70 eV.
- The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of **Tripropylene glycol monomethyl ether**.





Spectroscopic Analysis Workflow for TPM

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Caption: General workflow for spectroscopic analysis of **Tripropylene glycol monomethyl ether**.

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